molecular formula C6H6N2O2S B1530675 5-Cyclopropyl-1,2,3-thiadiazole-4-carboxylic acid CAS No. 1445951-16-5

5-Cyclopropyl-1,2,3-thiadiazole-4-carboxylic acid

Cat. No.: B1530675
CAS No.: 1445951-16-5
M. Wt: 170.19 g/mol
InChI Key: DDSNHSMHDHQLHO-UHFFFAOYSA-N
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Description

5-Cyclopropyl-1,2,3-thiadiazole-4-carboxylic acid is a useful research compound. Its molecular formula is C6H6N2O2S and its molecular weight is 170.19 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Anti-inflammatory Activities

Research has demonstrated that derivatives of 5-Cyclopropyl-1,2,3-thiadiazole-4-carboxylic acid exhibit promising antimicrobial and anti-inflammatory properties. One study synthesized bis-heterocyclic derivatives incorporating thiadiazole moieties and tested them for antifungal, antimicrobial, anti-inflammatory, analgesic, and toxic activities. The study found specific compounds to be highly potent in the antimicrobial spectrum against a variety of microbes and showed significant anti-inflammatory and analgesic activities (Kumar & Panwar, 2015).

Synthesis and Characterization of Heterocyclic Derivatives

Another area of research involves the synthesis and characterization of new heterocyclic derivatives from cyclopropane dicarboxylic acid, which includes thiadiazole and 1,2,4-triazole moieties. These derivatives offer potential for further exploration in various scientific applications due to their unique structural properties (Sharba et al., 2005).

Angiotensin II Receptor Antagonistic Activities

Derivatives bearing acidic heterocycles, including this compound, have shown angiotensin II receptor antagonistic activities. These compounds were synthesized and evaluated for their ability to inhibit angiotensin II-induced responses, displaying high affinity for the AT1 receptor and effective oral bioavailability (Kohara et al., 1996).

Electrochemical Reduction Studies

The electrochemical reduction of 1,3,4-thiadiazoles has been studied, revealing insights into the electrode process mechanisms and the formation of cyclopentene carboxylic acid products. This research contributes to understanding the electrochemical behaviors of thiadiazole derivatives and their potential applications in various fields (Fahmy et al., 1988).

Biochemical Analysis

Biochemical Properties

5-Cyclopropyl-1,2,3-thiadiazole-4-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase, which is involved in the regulation of pH and ion balance in cells . Additionally, this compound can form hydrogen bonds and hydrophobic interactions with proteins, affecting their structure and function . These interactions can lead to changes in enzyme activity, protein stability, and overall cellular metabolism.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of transcription factors, leading to changes in the expression of genes involved in cell growth, differentiation, and apoptosis . Additionally, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes, resulting in changes in energy production and nutrient utilization .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to specific sites on enzymes and proteins, leading to inhibition or activation of their activity . For example, this compound has been shown to inhibit the activity of carbonic anhydrase by binding to its active site, preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or acidic conditions . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and changes in gene expression . These effects can persist even after the compound has been removed from the experimental system.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound can have beneficial effects, such as reducing inflammation and inhibiting tumor growth . At high doses, this compound can cause toxic or adverse effects, including liver and kidney damage . Threshold effects have been observed, where the compound exhibits a dose-dependent response, with higher doses leading to more pronounced effects on cellular and tissue function .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components . Additionally, this compound can affect metabolic flux by altering the activity of key metabolic enzymes, resulting in changes in the levels of metabolites and overall metabolic balance .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by efflux and influx transporters, affecting its localization and accumulation within cells . Additionally, this compound can bind to plasma proteins, influencing its distribution and bioavailability in tissues .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can localize to the cytoplasm, nucleus, and mitochondria, where it exerts its effects on cellular function . The activity and function of this compound can be influenced by its subcellular localization, with different effects observed depending on its distribution within the cell .

Properties

IUPAC Name

5-cyclopropylthiadiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2S/c9-6(10)4-5(3-1-2-3)11-8-7-4/h3H,1-2H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDSNHSMHDHQLHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(N=NS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401224401
Record name 1,2,3-Thiadiazole-4-carboxylic acid, 5-cyclopropyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401224401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1445951-16-5
Record name 1,2,3-Thiadiazole-4-carboxylic acid, 5-cyclopropyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1445951-16-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3-Thiadiazole-4-carboxylic acid, 5-cyclopropyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401224401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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